molecular formula C20H21ClN4O B4444321 (5-CHLORO-1,3-DIMETHYL-1H-INDOL-2-YL)[4-(2-PYRIDYL)PIPERAZINO]METHANONE

(5-CHLORO-1,3-DIMETHYL-1H-INDOL-2-YL)[4-(2-PYRIDYL)PIPERAZINO]METHANONE

Cat. No.: B4444321
M. Wt: 368.9 g/mol
InChI Key: LYTWENVBIZTMOG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(5-CHLORO-1,3-DIMETHYL-1H-INDOL-2-YL)[4-(2-PYRIDYL)PIPERAZINO]METHANONE is a complex organic compound that belongs to the class of nitrogen-containing heterocyclic compounds. This compound is characterized by its unique structure, which includes an indole ring substituted with chlorine and methyl groups, and a piperazine ring attached to a pyridine moiety. The compound’s distinct chemical structure makes it a subject of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5-CHLORO-1,3-DIMETHYL-1H-INDOL-2-YL)[4-(2-PYRIDYL)PIPERAZINO]METHANONE typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Indole Ring: The indole ring is synthesized through a Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone under acidic conditions.

    Chlorination and Methylation: The indole ring is then chlorinated using reagents like thionyl chloride or phosphorus pentachloride, followed by methylation using methyl iodide or dimethyl sulfate.

    Piperazine Ring Formation: The piperazine ring is synthesized separately through the reaction of ethylenediamine with dihaloalkanes.

    Coupling Reaction: The final step involves coupling the chlorinated and methylated indole with the piperazine ring, facilitated by a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC).

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and automated systems to control reaction conditions precisely.

Chemical Reactions Analysis

Types of Reactions

(5-CHLORO-1,3-DIMETHYL-1H-INDOL-2-YL)[4-(2-PYRIDYL)PIPERAZINO]METHANONE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the compound into its reduced forms.

    Substitution: The chlorine atom in the indole ring can be substituted with other groups through nucleophilic substitution reactions using reagents like sodium methoxide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol.

Major Products Formed

    Oxidation: Formation of indole oxides.

    Reduction: Formation of reduced indole derivatives.

    Substitution: Formation of substituted indole derivatives.

Scientific Research Applications

(5-CHLORO-1,3-DIMETHYL-1H-INDOL-2-YL)[4-(2-PYRIDYL)PIPERAZINO]METHANONE has diverse applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe to study cellular processes.

    Medicine: Explored for its therapeutic potential, particularly as an inhibitor of specific enzymes or receptors.

    Industry: Utilized in the development of novel materials with unique properties.

Mechanism of Action

The mechanism of action of (5-CHLORO-1,3-DIMETHYL-1H-INDOL-2-YL)[4-(2-PYRIDYL)PIPERAZINO]METHANONE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound binds to these targets, modulating their activity and influencing various biochemical pathways. For example, it may act as an inhibitor of a particular enzyme, thereby blocking its activity and altering the downstream effects.

Comparison with Similar Compounds

Similar Compounds

  • (5-BROMO-1,3-DIMETHYL-1H-INDOL-2-YL)[4-(2-PYRIDYL)PIPERAZINO]METHANONE
  • (5-FLUORO-1,3-DIMETHYL-1H-INDOL-2-YL)[4-(2-PYRIDYL)PIPERAZINO]METHANONE

Uniqueness

Compared to similar compounds, (5-CHLORO-1,3-DIMETHYL-1H-INDOL-2-YL)[4-(2-PYRIDYL)PIPERAZINO]METHANONE exhibits unique properties due to the presence of the chlorine atom, which influences its reactivity and binding affinity to molecular targets. This uniqueness makes it a valuable compound for specific applications in research and industry.

Properties

IUPAC Name

(5-chloro-1,3-dimethylindol-2-yl)-(4-pyridin-2-ylpiperazin-1-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21ClN4O/c1-14-16-13-15(21)6-7-17(16)23(2)19(14)20(26)25-11-9-24(10-12-25)18-5-3-4-8-22-18/h3-8,13H,9-12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LYTWENVBIZTMOG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N(C2=C1C=C(C=C2)Cl)C)C(=O)N3CCN(CC3)C4=CC=CC=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21ClN4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

368.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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(5-CHLORO-1,3-DIMETHYL-1H-INDOL-2-YL)[4-(2-PYRIDYL)PIPERAZINO]METHANONE
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(5-CHLORO-1,3-DIMETHYL-1H-INDOL-2-YL)[4-(2-PYRIDYL)PIPERAZINO]METHANONE
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(5-CHLORO-1,3-DIMETHYL-1H-INDOL-2-YL)[4-(2-PYRIDYL)PIPERAZINO]METHANONE
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(5-CHLORO-1,3-DIMETHYL-1H-INDOL-2-YL)[4-(2-PYRIDYL)PIPERAZINO]METHANONE
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(5-CHLORO-1,3-DIMETHYL-1H-INDOL-2-YL)[4-(2-PYRIDYL)PIPERAZINO]METHANONE
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(5-CHLORO-1,3-DIMETHYL-1H-INDOL-2-YL)[4-(2-PYRIDYL)PIPERAZINO]METHANONE

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